3-(3-Chloro-5-fluorophenyl)-2',3'-dimethylpropiophenone
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Overview
Description
3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone is a chemical compound with a complex structure that includes a chlorinated and fluorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone typically involves the use of propargyl bromides and aldehydes. A common method includes a Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes . This method is known for its high chemo-selectivity and compatibility with a broad range of substrates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable reactions such as the Cu-catalyzed, Mn-mediated propargylation suggests potential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include propargyl bromides, aldehydes, and various metal catalysts such as copper and manganese . The conditions often involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the propargylation reaction can yield homopropargyl alcohols and allenyl alcohols .
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluorophenylboronic acid: Shares a similar phenyl ring structure with chlorine and fluorine substitutions.
1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine: Another compound with a similar phenyl ring structure and additional trifluoroethanamine group.
Uniqueness
3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone is unique due to its specific combination of chlorinated and fluorinated phenyl ring with a dimethylpropiophenone group
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-16(12(11)2)17(20)7-6-13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWQZVBPUGRTFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644954 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-64-6 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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